molecular formula C5H11NO2 B3052626 n-(2-Hydroxypropyl)acetamide CAS No. 4293-57-6

n-(2-Hydroxypropyl)acetamide

Cat. No.: B3052626
CAS No.: 4293-57-6
M. Wt: 117.15 g/mol
InChI Key: YKDZEZDQPMEHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxypropyl)acetamide is a chemical compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H11NO2/c1-4(7)3-6-5(2)8/h4,7H,3H2,1-2H3, (H,6,8) . This indicates that the molecule consists of a hydroxypropyl group attached to an acetamide group .

Scientific Research Applications

Anti-Arthritic and Anti-Inflammatory Properties

N-(2-hydroxyphenyl)acetamide has demonstrated anti-arthritic and anti-inflammatory activity in studies involving adjuvant-induced arthritis in rats. It has shown promise in reducing body weight, paw edema volume, serum levels of pro-inflammatory cytokines like IL-1 beta and TNF-alpha, and oxidative stress markers, suggesting its potential as an anti-arthritic agent (Jawed et al., 2010).

Role in Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide plays a role as an intermediate in the complete natural synthesis of antimalarial drugs. Its chemoselective monoacetylation has been explored using various catalysts, demonstrating its significance in pharmaceutical synthesis, particularly for antimalarial medication (Magadum & Yadav, 2018).

Hepatoprotective Effects

Studies have investigated the potential protective effects of certain compounds against liver damage induced by N-(4-hydroxyphenyl) acetamide overdose. These investigations are significant in understanding the hepatoprotective properties and the therapeutic potential in liver injury cases (Alhusain et al., 2022).

Antiulcer Agents Development

Research on N-phenoxypropylacetamide derivatives, which include compounds related to N-(2-hydroxypropyl)acetamide, has shown potential in developing antiulcer agents. These compounds have exhibited gastric acid antisecretory and cytoprotective properties, indicating their therapeutic potential in treating ulcers (Ueda et al., 1990).

Pharmacokinetics and Drug Metabolism

This compound is involved in various pharmacokinetic processes and drug metabolism pathways. Studies have explored its role in the metabolism of common analgesics and antipyretics, contributing to a better understanding of drug actions and interactions in the body (Kanthale et al., 2020).

Properties

IUPAC Name

N-(2-hydroxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(7)3-6-5(2)8/h4,7H,3H2,1-2H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDZEZDQPMEHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4293-57-6
Record name NSC106966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2-Hydroxypropyl)acetamide
Reactant of Route 2
Reactant of Route 2
n-(2-Hydroxypropyl)acetamide
Reactant of Route 3
Reactant of Route 3
n-(2-Hydroxypropyl)acetamide
Reactant of Route 4
Reactant of Route 4
n-(2-Hydroxypropyl)acetamide
Reactant of Route 5
Reactant of Route 5
n-(2-Hydroxypropyl)acetamide
Reactant of Route 6
Reactant of Route 6
n-(2-Hydroxypropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.